2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is systematically named according to IUPAC rules as 2-[[2-[cyclohexyl(thiophene-2-carbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . This nomenclature reflects its polycyclic core, functional groups, and substituent hierarchy. The base structure consists of a 4,5,6,7-tetrahydrobenzo[b]thiophene system, a bicyclic framework comprising a benzene ring fused to a partially saturated thiophene ring. The substituents include:
- A carboxamide group at position 3.
- An acetyl-linked cyclohexyl(thiophene-2-carbonyl)amino moiety at position 2.
The SMILES notation (C1CCC(CC1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CS4) and InChIKey (IZUZCPLGLLEUEO-UHFFFAOYSA-N) further encode its connectivity and stereochemical features . The molecular formula C22H27N3O3S2 confirms a molecular weight of 445.6 g/mol , with the cyclohexyl and thienyl groups contributing to its hydrophobicity .
Molecular Geometry and Conformational Analysis
Computational studies using density functional theory (DFT) on analogous tetrahydrobenzo[b]thiophene derivatives reveal key insights into this compound’s conformational preferences. The tetrahydrobenzo[b]thiophene core adopts a half-chair conformation in solid-state structures, as observed in related compounds like 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . Puckering parameters (e.g., $$ Q = 0.475 \, \text{Å} $$, $$ \phi = 215.4^\circ $$) indicate moderate ring distortion, while intramolecular hydrogen bonds between the amide NH and carbonyl oxygen stabilize the geometry .
The cyclohexyl-thienylcarbonyl side chain exhibits rotational flexibility, with DFT optimizations favoring cis configurations between the carbonyl groups and adjacent substituents to minimize steric clashes . For example, in similar Schiff base derivatives, the orientation of the C≡N group relative to the azomethine lone pair significantly impacts stability, with energy differences of 2–4 kcal/mol between conformers .
Crystallographic Data and Solid-State Arrangement
While no direct crystallographic data exists for this specific compound, X-ray studies of structurally related tetrahydrobenzo[b]thiophenes provide valuable parallels. For instance, N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (MW: 362.5 g/mol) crystallizes in a monoclinic system with space group $$ P2_1/c $$, featuring intermolecular N–H···O hydrogen bonds that form C(6) chains . The benzothiophene core in such derivatives maintains a planar arrangement (dihedral angle < 5° with adjacent rings), while the tetrahydro ring adopts a puckered conformation .
In the absence of direct data, molecular modeling predicts that the cyclohexyl group would occupy an equatorial position to reduce steric strain, with the thienylcarbonyl moiety oriented perpendicular to the benzothiophene plane. Such arrangements are stabilized by van der Waals interactions and S···O contacts (2.7–2.8 Å), as seen in analogous thiophene-carboxamide structures .
Comparative Analysis with Related Tetrahydrobenzo[b]thiophene Derivatives
The structural and electronic features of this compound distinguish it from other derivatives in its class:
The cyclohexyl-thienylcarbonyl substituent enhances lipophilicity compared to simpler alkyl or aryl groups, potentially improving membrane permeability in biological contexts . Conversely, the diethylamino analog exhibits greater polarity due to its tertiary amine, favoring aqueous solubility . Computational studies highlight that electron-withdrawing groups (e.g., fluorine in ) reduce electron density at the carboxamide oxygen, altering hydrogen-bonding capacity .
Properties
CAS No. |
606108-92-3 |
|---|---|
Molecular Formula |
C22H27N3O3S2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[[2-[cyclohexyl(thiophene-2-carbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3S2/c23-20(27)19-15-9-4-5-10-16(15)30-21(19)24-18(26)13-25(14-7-2-1-3-8-14)22(28)17-11-6-12-29-17/h6,11-12,14H,1-5,7-10,13H2,(H2,23,27)(H,24,26) |
InChI Key |
IZUZCPLGLLEUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Antimicrobial Properties : Studies have indicated that thiophene derivatives exhibit significant antibacterial and antifungal activity. The structural features of this compound may enhance its efficacy against various pathogens .
- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, potentially serving as a lead compound for developing new anti-inflammatory drugs .
Organic Electronics
Due to its unique electronic properties, this compound is being evaluated for:
- Organic Semiconductor Applications : The thiophene structure allows for effective charge transport, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
- Conductive Polymers : Its incorporation into polymer matrices could lead to materials with enhanced conductivity and stability .
Synthesis of Complex Molecules
The compound serves as a versatile building block in synthetic chemistry:
- Multi-step Synthesis : It can be utilized in the synthesis of more complex thiophene derivatives through reactions such as oxidation and substitution .
- Diverse Functionalization : The presence of multiple functional groups allows for various chemical modifications that can tailor properties for specific applications .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of thiophene compounds similar to 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showed significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
Case Study 2: Organic Electronics
Research into the application of this compound in organic photovoltaics revealed that its incorporation into polymer blends improved the efficiency of light absorption and charge separation compared to traditional materials. This enhancement was attributed to the unique electronic properties imparted by the thiophene framework .
Mechanism of Action
The mechanism of action of 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Features
The target compound shares a common tetrahydrobenzo[b]thiophene core with several synthesized derivatives (Table 1). Key structural variations among analogs include:
- Substituents at the 2-amino position: Acylated groups (e.g., carboxypropionyl, succinic anhydride derivatives) or aromatic moieties (e.g., phenoxy, benzylidene).
- 3-position functional groups : Carboxylate esters, carboxamides, or carbonitriles.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs with carboxamide groups (e.g., compound 3 ) exhibit higher melting points (213–216°C) compared to carboxylate esters (e.g., compound 6o , 22% yield), suggesting stronger intermolecular interactions due to hydrogen bonding .
Critical Analysis of Divergent Data
- Toxicity Considerations : Chlorophenyl-containing analogs (e.g., compound 3 ) may face toxicity concerns, whereas the target compound’s cyclohexyl-thienyl group could offer a safer profile .
- Synthetic Efficiency : Low yields in some methods (e.g., 22% for 6o ) highlight challenges in optimizing the target compound’s synthesis.
Biological Activity
The compound 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the thiophene derivatives family, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects, including anticancer and anti-inflammatory properties.
- Molecular Formula : C22H27N3O3S2
- Molecular Weight : 445.6 g/mol
- CAS Number : 606108-92-3
- IUPAC Name : 2-[[2-[cyclohexyl(thiophene-2-carbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects by:
- Inhibiting Enzymes : The compound could inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Modulating Receptor Activity : It may bind to various receptors and modulate their activity, which can influence cellular signaling pathways.
Anticancer Properties
Research indicates that thiophene derivatives exhibit promising antiproliferative activity. A study highlighted a related compound that demonstrated significant anticancer effects with submicromolar growth inhibition values against various cancer cell lines (A549, OVACAR-4, etc.) . The mechanism involved:
- Cell Cycle Arrest : Inducing G2/M phase cell cycle arrest.
- Apoptosis Induction : Activation of caspases (caspase 3, 8, and 9) was observed in treated cells.
- Tubulin Polymerization Inhibition : Similar compounds have shown to disrupt microtubule dynamics, which is crucial for cell division.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiophene derivatives have been explored for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to pain relief and inflammation reduction.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 17 | Structure | Anticancer | 0.69 - 2.01 |
| Suprofen | Structure | Anti-inflammatory | Varies |
| Articaine | Structure | Anesthetic | Varies |
Case Studies
-
Anticancer Efficacy :
- A study on related thiophene compounds demonstrated their ability to reduce tumor growth in murine models significantly compared to untreated controls. The reduction in tumor size correlated with the inhibition of cell proliferation and induction of apoptosis.
-
Inflammation Models :
- In vitro studies showed that compounds similar to the one inhibited the secretion of inflammatory mediators in macrophage cell lines.
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound and its derivatives?
The compound is synthesized via multi-step acylation and cyclization reactions. A typical approach involves:
- Reacting intermediates like methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with cyclohexyl(2-thienylcarbonyl)amino acetyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, N₂ atmosphere).
- Purification via reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) to achieve >95% purity .
- Derivatives are generated by substituting acylating agents (e.g., succinic anhydride, maleic anhydride) or modifying substituents on the tetrahydrobenzo[b]thiophene core .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Key methods include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., cyclohexyl protons at δ 1.71–1.80 ppm, thiophene carbons at δ 132–160 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretches at 1650–1680 cm⁻¹, NH bends at 3300–3416 cm⁻¹) .
- LC-MS/HRMS : For molecular weight validation (e.g., [M+H]⁺ peaks) and purity assessment .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for gram-scale production?
Optimization strategies include:
- Reagent Ratios : Using 1.2 equivalents of acylating agents (e.g., anhydrides) to drive reactions to completion .
- Solvent Selection : Non-polar solvents (e.g., CH₂Cl₂) minimize side reactions, while reflux conditions enhance reaction rates .
- Purification : Scaling reverse-phase HPLC with preparative columns or switching to cost-effective crystallization (e.g., methanol recrystallization) for large batches .
Q. How should contradictory spectral data during structural elucidation be resolved?
Contradictions (e.g., unexpected NMR peaks or LC-MS impurities) can be addressed by:
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antibacterial applications?
SAR studies require:
- Derivative Libraries : Synthesizing analogs with varied substituents (e.g., tert-butyl, chlorophenyl) to assess steric/electronic effects .
- Bioactivity Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Computational Modeling : Docking studies to predict interactions with bacterial targets (e.g., penicillin-binding proteins) .
Q. What in vitro models are suitable for mechanistic studies of its antibacterial action?
Mechanistic approaches include:
- Membrane Permeability Assays : Using fluorescent probes (e.g., propidium iodide) to assess disruption of bacterial membranes .
- Enzyme Inhibition : Testing activity against β-lactamases or peptidoglycan transpeptidases via spectrophotometric kinetics .
- Resistance Profiling : Serial passaging in sub-MIC concentrations to evaluate resistance development .
Q. How can solubility challenges in biological assays be mitigated for this hydrophobic compound?
Strategies include:
Q. What are the key challenges in scaling synthesis from milligrams to grams?
Scalability hurdles involve:
- Reaction Consistency : Maintaining anhydrous conditions and temperature control during reflux .
- Purification Bottlenecks : Replacing HPLC with column chromatography or fractional crystallization for cost-effective scale-up .
- Intermediate Stability : Monitoring degradation of moisture-sensitive intermediates (e.g., acyl chlorides) via TLC or in-line IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
